5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
Overview
Description
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide is a useful research compound. Its molecular formula is C6H14BrN3 and its molecular weight is 208.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide (often referred to as DMTP) is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : CHBrN
- Molecular Weight : 208.1 g/mol
- CAS Number : 1803596-04-4
Research indicates that DMTP exhibits several pharmacological effects including:
- Nootropic Effects : DMTP has been shown to enhance cognitive functions, potentially acting as a nootropic agent. It may facilitate learning and memory processes by modulating neurotransmitter systems.
- Antiepileptic Activity : The compound demonstrates anticonvulsant properties in various animal models, suggesting its potential use in treating epilepsy. Studies have indicated that DMTP can inhibit seizures induced by chemical agents such as pentylenetetrazole.
- Antidepressant Properties : Evidence suggests that DMTP may exert antidepressant effects through mechanisms involving serotonin and norepinephrine reuptake inhibition.
Table 1: Summary of Biological Activities of DMTP
Case Studies and Research Findings
-
Nootropic and Antiepileptic Effects :
A study conducted on the effects of DMTP on cognitive function demonstrated significant improvements in memory tasks compared to control groups. In addition, the compound was effective in reducing the duration and frequency of seizures in rodent models subjected to pentylenetetrazole-induced seizures . -
Antidepressant Activity :
In a forced swim test (FST), DMTP-treated mice showed reduced immobility time, indicating potential antidepressant-like effects. The mechanism appears to be linked to increased levels of serotonin and norepinephrine in the brain . -
Antimicrobial Properties :
Preliminary tests have indicated that DMTP possesses antimicrobial activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations that suggest it could be developed into a therapeutic agent for bacterial infections . -
Cytotoxicity Studies :
In vitro studies have shown that DMTP exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The cytotoxicity was evaluated using MTT assays, which indicated a dose-dependent response .
Properties
IUPAC Name |
5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.BrH/c1-6(2)3-8-5(7)9-4-6;/h3-4H2,1-2H3,(H3,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWWASHXYXUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)N)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-04-4 | |
Record name | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.